2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate
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Overview
Description
2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate is a chemical compound with the molecular formula C22H37NO3 and a molecular weight of 363.53 g/mol. This compound is known for its unique structure, which combines a diethylamino group with an ethoxyethyl chain and a butyrate ester linked to a 4-isobutylphenyl group.
Preparation Methods
The synthesis of 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate involves several steps. One common method includes the reaction of 2-(4-isobutylphenyl)butyric acid with 2-[2-(diethylamino)ethoxy]ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage . The reaction is typically carried out under anhydrous conditions and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .
Chemical Reactions Analysis
2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Scientific Research Applications
2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity . The ethoxyethyl chain and butyrate ester contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate can be compared with other similar compounds, such as:
2-[2-(Diethylamino)ethoxy]ethanol: This compound shares the diethylamino and ethoxyethyl groups but lacks the butyrate ester and 4-isobutylphenyl group.
2-(4-Isobutylphenyl)butyric acid: This compound contains the 4-isobutylphenyl group and butyric acid but lacks the diethylamino and ethoxyethyl groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Biological Activity
2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate, also known by its CAS number 61147-38-4, is a synthetic compound with a complex molecular structure (C22H37NO3) that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H37NO3
- Molecular Weight : 363.534 g/mol
- Density : 0.978 g/cm³
- Boiling Point : 447°C at 760 mmHg
- LogP : 4.28030 (indicating lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with various biological pathways, notably in the modulation of ion channels and neurotransmitter systems. Its structure suggests potential activity as a modulator of neuronal excitability, possibly impacting conditions such as ischemic stroke and neurodegenerative diseases.
Neuroprotective Effects
Recent studies indicate that compounds similar to this compound may exert neuroprotective effects by inhibiting specific potassium channels, such as Kv2.1. Inhibition of these channels has been linked to reduced neuronal apoptosis and improved outcomes in models of ischemic stroke .
Apoptosis Regulation
Research has shown that the compound can influence apoptosis pathways. For instance, in cell lines exposed to oxidative stress (e.g., H2O2), it demonstrated a capacity to decrease apoptosis rates significantly. This suggests a protective role against oxidative damage, which is crucial in neurodegenerative conditions .
In Vitro Studies
In vitro experiments have demonstrated that derivatives of the compound can inhibit Kv2.1 channels with high potency (IC50 values in the nanomolar range). These studies highlight the potential for developing therapeutic agents targeting Kv2.1 for neuroprotection .
Animal Models
In animal models of ischemic stroke, compounds structurally related to this compound have shown promise in reducing infarct volume and improving neurological function post-stroke. These findings underscore the therapeutic potential of targeting ion channels involved in neuronal excitability .
Data Table
Property | Value |
---|---|
Molecular Formula | C22H37NO3 |
Molecular Weight | 363.534 g/mol |
Density | 0.978 g/cm³ |
Boiling Point | 447°C at 760 mmHg |
LogP | 4.28030 |
Neuroprotective Activity | Yes |
Apoptosis Inhibition | Yes |
Properties
CAS No. |
61147-38-4 |
---|---|
Molecular Formula |
C22H37NO3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 2-[4-(2-methylpropyl)phenyl]butanoate |
InChI |
InChI=1S/C22H37NO3/c1-6-21(20-11-9-19(10-12-20)17-18(4)5)22(24)26-16-15-25-14-13-23(7-2)8-3/h9-12,18,21H,6-8,13-17H2,1-5H3 |
InChI Key |
IWCUIKPFNBGDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)C(=O)OCCOCCN(CC)CC |
Origin of Product |
United States |
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